(5E)-5-{1-[(3-fluorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidinetriones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The starting materials often include substituted benzylamines and pyrimidinetrione derivatives. Common synthetic routes may involve:
Condensation reactions: Combining the benzylamine with a suitable aldehyde or ketone to form an intermediate.
Cyclization reactions: Forming the pyrimidinetrione ring structure under acidic or basic conditions.
Functional group modifications: Introducing the fluorine and methoxy groups through halogenation and methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential for treating diseases, such as cancer or infectious diseases.
Industry: Utilizing its properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- **5-{(E)-1-[(3-CHLOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- **5-{(E)-1-[(3-BROMOBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The presence of the fluorine atom in 5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE may confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chloro- and bromo-substituted analogs.
Properties
Molecular Formula |
C20H18FN3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-[N-[(3-fluorophenyl)methyl]-C-methylcarbonimidoyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H18FN3O4/c1-12(22-11-13-4-3-5-14(21)10-13)17-18(25)23-20(27)24(19(17)26)15-6-8-16(28-2)9-7-15/h3-10,26H,11H2,1-2H3,(H,23,25,27) |
InChI Key |
HNQQEBCCRCHUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC(=CC=C1)F)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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